Cas no 262444-52-0 (tert-butyl 4-hydroxyisoxazolidine-2-carboxylate)

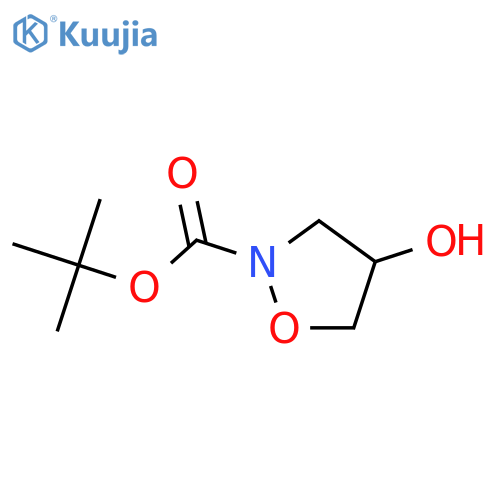

262444-52-0 structure

商品名:tert-butyl 4-hydroxyisoxazolidine-2-carboxylate

CAS番号:262444-52-0

MF:C8H15NO4

メガワット:189.209002733231

MDL:MFCD07698596

CID:2117508

PubChem ID:22476535

tert-butyl 4-hydroxyisoxazolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-hydroxyisoxazolidine-2-carboxylate

- tert-Butyl 4-hydroxydihydro-2(3H)-isoxazolecarboxylate

- N-Boc-Isoxazolidin-4-ol

- CS-0272803

- DA-42995

- MFCD07698596

- tert-butyl4-hydroxyisoxazolidine-2-carboxylate

- EN300-637445

- VSQPEDPYPBOLOK-UHFFFAOYSA-N

- N-(tert-butoxycarbonyl)-4-hydroxytetrahydroisoxazole

- 262444-52-0

- tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

- SCHEMBL4697375

- 9Y-5020

- AKOS005071503

- DTXSID70625946

-

- MDL: MFCD07698596

- インチ: InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3

- InChIKey: VSQPEDPYPBOLOK-UHFFFAOYSA-N

- ほほえんだ: O=C(N1OCC(O)C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 189.10010796Da

- どういたいしつりょう: 189.10010796Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 59Ų

tert-butyl 4-hydroxyisoxazolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM369915-1g |

tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |

262444-52-0 | 95%+ | 1g |

$635 | 2024-07-28 | |

| abcr | AB257362-1 g |

tert-Butyl 4-hydroxydihydro-2(3H)-isoxazolecarboxylate; 95% |

262444-52-0 | 1g |

€558.30 | 2022-06-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0852-1G |

tert-butyl 4-hydroxyisoxazolidine-2-carboxylate |

262444-52-0 | 95% | 1g |

¥ 4,481.00 | 2023-03-30 | |

| Enamine | EN300-637445-1.0g |

tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |

262444-52-0 | 1g |

$0.0 | 2023-06-07 | ||

| Ambeed | A372332-1g |

tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |

262444-52-0 | 95+% | 1g |

$529.0 | 2024-04-20 | |

| A2B Chem LLC | AI81297-50g |

tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |

262444-52-0 | >95% | 50g |

$15155.00 | 2023-12-31 | |

| A2B Chem LLC | AI81297-25g |

tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |

262444-52-0 | >95% | 25g |

$8150.00 | 2023-12-31 | |

| A2B Chem LLC | AI81297-1mg |

tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |

262444-52-0 | >95% | 1mg |

$202.00 | 2023-12-31 | |

| Apollo Scientific | OR33444-10g |

tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |

262444-52-0 | 95% | 10g |

£3512.00 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0852-5g |

tert-butyl 4-hydroxyisoxazolidine-2-carboxylate |

262444-52-0 | 95% | 5g |

¥13443.0 | 2024-04-21 |

tert-butyl 4-hydroxyisoxazolidine-2-carboxylate 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

262444-52-0 (tert-butyl 4-hydroxyisoxazolidine-2-carboxylate) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:262444-52-0)tert-butyl 4-hydroxyisoxazolidine-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):476.0